

Hexamethylcyclotrisiloxane (CAS 541-05-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Hexamethylcyclotrisiloxane

Cat. No.: B157284

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For Researchers, Scientists, and Drug Development Professionals

Hexamethylcyclotrisiloxane, commonly referred to as D3, is a cyclic organosilicon compound with the chemical formula $[(CH_3)_2SiO]_3$. It is the smallest of the cyclic dimethylsiloxanes and serves as a key monomer in the synthesis of silicone polymers.^{[1][2]} Its strained ring structure makes it highly reactive, particularly in ring-opening polymerization reactions.^[2] This technical guide provides an in-depth overview of **Hexamethylcyclotrisiloxane**, including its chemical and physical properties, synthesis and analysis protocols, toxicological profile, and metabolic fate.

Chemical and Physical Properties

Hexamethylcyclotrisiloxane is a white crystalline solid at room temperature, characterized by its volatility and solubility in most organic solvents.^{[3][4]} Key quantitative properties are summarized in the table below.

| Property | Value | Unit | Reference(s) |
|----------------------------|---|-------------------|--------------|
| Molecular Formula | C ₆ H ₁₈ O ₃ Si ₃ | [5] | |
| Molecular Weight | 222.46 | g/mol | [5] |
| Melting Point | 50 - 65 | °C | [6][7] |
| Boiling Point | 134 | °C | [7][8] |
| Density (at 25°C) | 1.02 | g/cm ³ | [6] |
| Flash Point | 35 | °C | [6][7] |
| Vapor Pressure (at 25°C) | 6.71 | hPa | [7] |
| Water Solubility (at 23°C) | 0.0016 | g/L | [7] |
| Log P (octanol/water) | 2.155 | [9] | |

Synthesis of Hexamethylcyclotrisiloxane

The synthesis of **Hexamethylcyclotrisiloxane** can be achieved through several methods, with the hydrolysis of dimethyldichlorosilane being a common approach. Another significant method involves the depolymerization of higher molecular weight organopolysiloxanes.

Experimental Protocol: Hydrolysis of Dimethyldichlorosilane

This method involves the controlled reaction of dimethyldichlorosilane with water. The reaction is highly exothermic and produces a mixture of cyclic and linear siloxanes, from which **Hexamethylcyclotrisiloxane** can be isolated.

Materials:

- Dimethyldichlorosilane (Me₂SiCl₂)
- Diethyl ether

- Water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- 250 mL three-neck round-bottom flask
- Thermometer
- Pressure-equalizing dropping funnel
- Separating funnel
- Rotary evaporator

Procedure:

- Assemble a 250 mL three-neck round-bottom flask with a thermometer and a pressure-equalizing dropping funnel in an ice bath.
- Add 20 mL of dimethyldichlorosilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.
- Add 40 mL of water to the dropping funnel and add it dropwise to the flask, ensuring the reaction temperature does not exceed 25°C. This step should take approximately 20 minutes.
- After the addition is complete, stir the mixture for an additional 15 minutes.
- Transfer the reaction mixture to a 250 mL separating funnel and separate the organic layer.
- Extract the aqueous layer twice with 15 mL portions of n-hexane.
- Combine all organic extracts and wash with saturated sodium bicarbonate solution until no further effervescence is observed.
- Transfer the organic layer to a conical flask and dry over anhydrous magnesium sulfate.

- Remove the drying agent by gravity filtration.
- Remove the solvent using a rotary evaporator to obtain the crude product, which is a mixture of cyclic siloxanes.
- **Hexamethylcyclotrisiloxane** can be further purified from this mixture by distillation or crystallization.

Caption: Workflow for the synthesis of **Hexamethylcyclotrisiloxane** via hydrolysis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of **Hexamethylcyclotrisiloxane**.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph (e.g., Agilent 6890N)
- Mass selective detector (e.g., Agilent 5973N)
- Capillary column (e.g., HP-5MS)
- Carrier gas: Helium

Sample Preparation:

- Prepare a solution of the sample containing **Hexamethylcyclotrisiloxane** in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10 µg/mL.
- Transfer the solution to a 1.5 mL glass autosampler vial.

GC-MS Parameters (Typical):

- Injector Temperature: 250°C

- Oven Program: Initial temperature of 45°C for 2 minutes, ramp at 2°C/min to 50°C, then at 10°C/min to 250°C, hold for 10 minutes.[1]
- Injection Volume: 1 µL (splitless)
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Scan Range: m/z 50-550

Data Analysis:

- Identify **Hexamethylcyclotrisiloxane** by its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of **Hexamethylcyclotrisiloxane** is characterized by a prominent peak at m/z 207.[5][10]

Caption: General workflow for the GC-MS analysis of **Hexamethylcyclotrisiloxane**.

Toxicological Profile

The toxicological profile of **Hexamethylcyclotrisiloxane** has been evaluated in various studies, primarily in animal models. The data indicates a low order of acute toxicity.

| Study Type | Species | Route | Value | Endpoint | Reference(s) |
|---|---------|------------|-----------------|-----------------|--------------|
| Acute Oral Toxicity | Rat | Oral | >15,400 | LD50 (mg/kg bw) | [3] |
| Repeated Dose Inhalation Toxicity (29 days) | Rat | Inhalation | 0.61 (100 ppm) | LOAEC (mg/L) | [3] |
| Reproductive/Developmental Toxicity | Rat | Inhalation | 4.5 (500 ppm) | NOAEC (mg/L) | [3] |
| Reproductive/Developmental Toxicity | Rat | Inhalation | 22.8 (2500 ppm) | LOAEC (mg/L) | [3] |

Experimental Protocol: Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 422)

This study design provides information on the general toxicity of a substance, as well as its potential effects on reproduction and development.

Animals:

- Sprague-Dawley rats are typically used.[3]

Administration:

- The test substance is administered daily via the most relevant route of exposure for humans, such as inhalation.[3]
- At least three dose levels and a control group are used.

- Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[1]

Observations:

- General Toxicity: Clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and organ weights are monitored.
- Reproductive Performance: Mating behavior, fertility, and gestation length are recorded.
- Developmental Toxicity: Litter size, pup viability, and pup weight are assessed. Anogenital distance and nipple retention in pups are also measured.[1]

Pathology:

- Gross necropsy is performed on all adult animals.
- Histopathological examination is conducted on reproductive organs and any other tissues showing macroscopic abnormalities.

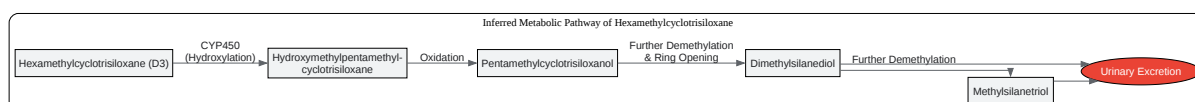
Metabolic Fate

While specific studies on the metabolism of **Hexamethylcyclotrisiloxane** (D3) are limited, data from related cyclic siloxanes, such as Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5), provide a strong basis for inferring its metabolic pathway. The metabolism of these compounds is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[5][8]

The proposed metabolic pathway involves two main steps:

- Hydroxylation: One of the methyl groups on a silicon atom is hydroxylated to form a hydroxymethyl derivative.
- Demethylation: Further oxidation can lead to the removal of a methyl group, resulting in the formation of a silanol (Si-OH) group. This process can continue, leading to the formation of more polar metabolites that are more readily excreted in the urine.[5]

Major urinary metabolites identified for D4 include dimethylsilanediol and methylsilanetriol, which supports the occurrence of demethylation.[5]



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